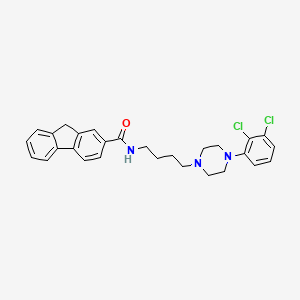

NGB 2904

Description

Properties

IUPAC Name |

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29Cl2N3O/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24/h1-2,5-11,19H,3-4,12-18H2,(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPWVCIGSHWNON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189060-98-8 | |

| Record name | N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189060-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NGB 2904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189060988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

NGB-2904: A Technical Whitepaper on its Mechanism of Action as a Selective Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB-2904, chemically identified as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, is a potent and highly selective antagonist of the dopamine D3 receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of NGB-2904, summarizing its binding affinity, in vitro functional activity, and its effects in key preclinical models of substance use disorders. The presented data highlights the compound's potential as a therapeutic agent for addiction by modulating dopamine-mediated reward pathways. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in motivation, reward, and reinforcement. Its involvement in the pathophysiology of drug addiction has made it a prime target for therapeutic intervention. NGB-2904 has emerged as a valuable research tool and a potential therapeutic candidate due to its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes and other G-protein coupled receptors.[2] This document will explore the core mechanism of action of NGB-2904, presenting quantitative data, detailed experimental methodologies, and visual representations of its pharmacological effects.

Core Mechanism of Action: Selective Dopamine D3 Receptor Antagonism

The primary mechanism of action of NGB-2904 is the competitive blockade of the dopamine D3 receptor. By binding to the D3 receptor, NGB-2904 prevents the endogenous ligand, dopamine, from activating the receptor and initiating downstream signaling cascades. This antagonistic action is highly selective, which is a key characteristic that minimizes off-target effects.

Receptor Binding Affinity

Radioligand binding assays have been utilized to determine the affinity of NGB-2904 for various dopamine receptor subtypes and other receptors. The equilibrium dissociation constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Selectivity (fold) over D3 |

| Dopamine D3 | 1.4 | - |

| Dopamine D2 | 217 | 155 |

| Dopamine D1 | >10,000 | >7143 |

| Dopamine D4 | >5,000 | >3571 |

| Dopamine D5 | >10,000 | >7143 |

| 5-HT2 | 223 | 159 |

| α1-adrenergic | 642 | 459 |

| Data compiled from Yuan et al., 1998. |

In Vitro Functional Antagonism

The antagonistic properties of NGB-2904 have been functionally confirmed using in vitro assays. One such key assay is the quinpirole-stimulated mitogenesis assay in Chinese Hamster Ovary (CHO) cells expressing the dopamine D3 receptor. Quinpirole is a dopamine D2/D3 receptor agonist that stimulates cell proliferation (mitogenesis) upon binding to these receptors. An antagonist, like NGB-2904, will inhibit this agonist-induced effect. NGB-2904 potently antagonizes quinpirole-stimulated mitogenesis with an IC50 of 6.8 nM, demonstrating its functional antagonism at the D3 receptor.

Preclinical Efficacy in Models of Addiction

NGB-2904 has been extensively evaluated in animal models of drug addiction, where it has shown significant efficacy in reducing drug-seeking and drug-taking behaviors. These studies provide strong evidence for its potential as a treatment for substance use disorders.

Attenuation of Cocaine's Rewarding Effects

The rewarding properties of drugs of abuse can be assessed using the intravenous self-administration paradigm. In these studies, animals learn to perform a specific action, such as pressing a lever, to receive an infusion of a drug.

-

Progressive-Ratio Schedule of Reinforcement: Under a progressive-ratio (PR) schedule, the number of responses required to receive the next drug infusion progressively increases. The "breakpoint," or the point at which the animal ceases to respond, is a measure of the motivational strength of the drug. Systemic administration of NGB-2904 has been shown to significantly decrease the breakpoint for cocaine self-administration in rats, indicating a reduction in the motivation to take the drug.[1][2]

-

Reinstatement of Drug-Seeking Behavior: After a period of abstinence, exposure to drug-associated cues or a small, non-contingent "priming" dose of the drug can trigger a relapse to drug-seeking behavior. NGB-2904 has been demonstrated to inhibit both cue-induced and cocaine-primed reinstatement of cocaine-seeking behavior.

Modulation of Brain Stimulation Reward

The brain stimulation reward (BSR) paradigm is another method used to assess the rewarding effects of drugs. Animals are trained to perform a response to receive a brief electrical stimulation to a reward-related brain region, such as the medial forebrain bundle. Drugs of abuse typically enhance the rewarding effects of this stimulation, which is observed as a leftward shift in the rate-frequency curve. NGB-2904 has been shown to attenuate the rewarding effects of cocaine and methamphetamine in the BSR paradigm.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Caption: NGB-2904 blocks dopamine from activating the D3 receptor.

Caption: Workflow for cocaine self-administration experiment.

Experimental Protocols

In Vitro: Quinpirole-Stimulated Mitogenesis Assay

This protocol is a general guideline for assessing the functional antagonism of NGB-2904 at the D3 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine D3 receptor are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Serum Starvation: To synchronize the cell cycle and reduce basal proliferation, cells are serum-starved for 24 hours prior to the assay.

-

Compound Incubation: Cells are pre-incubated with various concentrations of NGB-2904 or vehicle for 30 minutes.

-

Agonist Stimulation: Quinpirole is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) to stimulate mitogenesis. A set of wells receives only vehicle to determine basal proliferation.

-

[3H]Thymidine Incorporation: After 24-48 hours of incubation with the compounds, [3H]thymidine is added to each well for the final 4-6 hours of the incubation period. [3H]thymidine is incorporated into newly synthesized DNA, serving as a marker for cell proliferation.

-

Cell Harvesting and Scintillation Counting: Cells are harvested onto filter mats, and the amount of incorporated [3H]thymidine is quantified using a scintillation counter.

-

Data Analysis: The inhibitory effect of NGB-2904 is calculated as a percentage of the quinpirole-stimulated response. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo: Cocaine Self-Administration and Reinstatement in Rats

-

Animals: Male Long-Evans rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except during experimental sessions.

-

Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

-

Acquisition of Cocaine Self-Administration: Following a recovery period, rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a cue-light and tone presentation. Presses on the "inactive" lever have no programmed consequences. Sessions are typically 2 hours daily, and acquisition continues until a stable pattern of responding is established.

-

Progressive-Ratio Testing: The reinforcement schedule is changed to a progressive-ratio schedule, where the response requirement for each successive infusion increases (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25...). The session ends when the animal fails to earn an infusion within a 1-hour period. The last completed ratio is the breakpoint.

-

NGB-2904 Treatment: On test days, rats are pretreated with NGB-2904 (e.g., 0.1, 1.0, or 5.0 mg/kg, i.p.) or vehicle a specified time before the session.

-

Reinstatement Testing: Following stable self-administration, the behavior is "extinguished" by replacing cocaine with saline and removing the cues. Once responding is low and stable, reinstatement is triggered by either a non-contingent "priming" injection of cocaine or presentation of the cocaine-associated cues. The effect of NGB-2904 pretreatment on the number of active lever presses during the reinstatement session is measured.

In Vivo: Brain Stimulation Reward (BSR)

-

Animals and Surgery: Rats are anesthetized and stereotaxically implanted with a monopolar electrode in the medial forebrain bundle.

-

Training: Rats are trained to press a lever to receive a brief train of electrical stimulation.

-

Rate-Frequency Curve Determination: A rate-frequency curve is generated by systematically varying the frequency of the electrical stimulation and measuring the corresponding rate of lever pressing. This establishes a baseline reward threshold.

-

Drug Testing: The effect of NGB-2904 on the rewarding properties of psychostimulants is assessed by administering a dose of cocaine or methamphetamine, which typically causes a leftward shift in the rate-frequency curve (indicating enhanced reward). NGB-2904 is administered prior to the psychostimulant to determine if it can block this shift.

Conclusion

NGB-2904 is a highly selective and potent dopamine D3 receptor antagonist. Its mechanism of action, centered on the blockade of D3 receptor signaling, translates to significant efficacy in preclinical models of addiction. The compound effectively reduces the motivation to self-administer cocaine and prevents the reinstatement of drug-seeking behavior. The data summarized in this whitepaper strongly support the continued investigation of NGB-2904 and other selective D3 receptor antagonists as potential pharmacotherapies for the treatment of substance use disorders. The detailed methodologies provided herein are intended to serve as a resource for researchers in the field to further elucidate the role of the dopamine D3 receptor in addiction and to advance the development of novel therapeutics.

References

NGB 2904: A Technical Overview of its Dopamine D3 Receptor Binding Affinity and Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of NGB 2904, a potent and selective antagonist for the dopamine D3 receptor. The information compiled herein, including quantitative binding data, experimental methodologies, and signaling pathway visualizations, serves as a critical resource for researchers engaged in neuroscience drug discovery and development.

Quantitative Binding Affinity and Selectivity Profile

This compound demonstrates high affinity for the human dopamine D3 receptor, with reported Ki values in the low nanomolar range.[1][2][3] Its selectivity profile is a key attribute, exhibiting significantly lower affinity for other dopamine receptor subtypes and various other neurotransmitter receptors. This selectivity is crucial for minimizing off-target effects and is detailed in the comparative data below.

Table 1: Binding Affinity (Ki) of this compound at Dopamine and Other Receptors

| Receptor Target | Ki (nM) | Species/Cell Line | Reference |

| Dopamine D3 | 1.4 | Primate (in CHO cells) | [1][2] |

| Dopamine D3 | 2.0 | Human | |

| Dopamine D2 | 217 | Primate | |

| Serotonin 5-HT2 | 223 | Not Specified | |

| Adrenergic α1 | 642 | Not Specified | |

| Dopamine D4 | >5000 | Not Specified | |

| Dopamine D1 | >10000 | Not Specified | |

| Dopamine D5 | >10000 | Not Specified |

Table 2: Functional Antagonism Data for this compound

| Assay Description | IC50 (nM) | Reference |

| Inhibition of Quinpirole-stimulated mitogenesis | 5.0 | |

| Inhibition of Quinpirole-stimulated mitogenesis | 6.8 |

The data highlights the impressive selectivity of this compound, with a greater than 150-fold preference for the D3 receptor over the D2 receptor in primate-based assays. This selectivity is even more pronounced when comparing rat D3 versus D2 receptors, where it exceeds 800-fold.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity (Ki) is typically achieved through competitive radioligand binding assays. While specific, detailed protocols from the original publications are not fully available, the following represents a standard, widely accepted methodology for this type of experiment.

Objective: To determine the binding affinity (Ki) of a non-radiolabeled test compound (this compound) for the dopamine D3 receptor by measuring its ability to displace a known radioligand.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human dopamine D3 receptor (e.g., Chinese Hamster Ovary (CHO) cells).

-

Radioligand: A high-affinity radiolabeled ligand for the D3 receptor (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride). The concentration used is typically at or below its Kd value.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and prepared in serial dilutions.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Non-specific Binding (NSB) Agent: A high concentration of a known D3 receptor ligand (e.g., unlabeled Haloperidol or Spiperone) to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Scintillation Counter: A liquid scintillation counter to quantify the radioactivity retained on the filters.

Procedure:

-

Preparation: A reaction mixture is prepared in assay tubes or a 96-well plate format.

-

Incubation:

-

To each well/tube, add the assay buffer.

-

Add the serially diluted this compound (test compound) or the NSB agent or buffer (for total binding).

-

Add the cell membranes containing the D3 receptors.

-

Initiate the binding reaction by adding the radioligand.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Termination and Separation:

-

The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This step quickly separates the receptor-bound radioligand from the unbound (free) radioligand.

-

The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The filters are collected, and scintillation cocktail is added.

-

The radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding versus the log concentration of this compound.

-

A sigmoidal dose-response curve is generated using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where: [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations: Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

Caption: Dopamine D3 receptor signaling pathway.

Caption: Workflow for a competitive radioligand binding assay.

References

NGB 2904: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, is a potent and highly selective dopamine D3 receptor antagonist.[1][2] Its pharmacological profile has been extensively studied, revealing a high affinity for the D3 receptor subtype with significant selectivity over other dopamine receptors, as well as serotonergic and adrenergic receptors. This selectivity makes this compound a valuable research tool for elucidating the role of the D3 receptor in various physiological and pathological processes, particularly in the context of substance use disorders. This document provides a comprehensive overview of the selectivity profile of this compound, including quantitative binding affinity and functional antagonism data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

The selectivity of this compound is demonstrated by its differential binding affinities (Ki) across a range of neurotransmitter receptors. The following tables summarize the available quantitative data.

Table 1: Dopamine Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Species/Cell Line | Reference |

| Dopamine D3 | 1.4 | Primate (CHO cells) | [1][2][3] |

| Dopamine D2 | 217 | ||

| Dopamine D1 | >10,000 | ||

| Dopamine D4 | >5,000 | ||

| Dopamine D5 | >10,000 |

Table 2: Binding Affinity of this compound for Other Receptors

| Receptor | Ki (nM) | Reference |

| Serotonin (5-HT2) | 223 | |

| Adrenergic (α1) | 642 |

Table 3: Functional Antagonism of this compound

| Assay | IC50 (nM) | Description | Reference |

| Quinpirole-stimulated Mitogenesis | 6.8 | Inhibition of D3 receptor agonist-induced cell proliferation. |

Selectivity Ratios:

-

D3 vs. D2 (Primate): Approximately 155-fold selectivity for D3 over D2 receptors.

-

D3 vs. D2 (Rat): Over 800-fold selectivity for D3 versus D2 receptors in Sf9 cells.

-

D3 vs. Other Dopamine Receptors: Greater than 5,000-fold selectivity for D3 over D1, D4, and D5 receptors.

-

D3 vs. Other Receptors: 200- to 600-fold selectivity over other receptors such as α1-adrenergic and 5-HT2 receptors.

Key Experimental Methodologies

Detailed protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key in vitro and in vivo assays used to characterize the selectivity profile of this compound.

In Vitro Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for dopamine receptor subtypes (D1, D2, D3, D4, D5) and other receptors (e.g., 5-HT2, α1-adrenergic).

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the specific receptor of interest (e.g., CHO or Sf9 cells).

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]methylspiperone for D2-like receptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

This assay assesses the ability of this compound to block the functional effects of a dopamine D3 receptor agonist.

-

Objective: To determine the functional potency (IC50) of this compound in antagonizing the mitogenic effects of the D3 agonist quinpirole.

-

General Protocol:

-

Cell Culture: Cells expressing the dopamine D3 receptor are cultured.

-

Treatment: The cells are treated with a fixed concentration of quinpirole in the presence of varying concentrations of this compound.

-

Mitogenesis Measurement: Cell proliferation (mitogenesis) is assessed, often by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]thymidine) into the DNA of dividing cells.

-

Data Analysis: The concentration of this compound that inhibits 50% of the quinpirole-induced mitogenesis (IC50) is calculated.

-

In Vivo Assays

This is a widely used animal model to study the reinforcing effects of drugs of abuse.

-

Objective: To evaluate the effect of this compound on the motivation to self-administer cocaine.

-

Protocol Outline:

-

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Training: Rats are trained to press a lever to receive an intravenous infusion of cocaine (e.g., 1.0 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one lever press results in one infusion). Each infusion is often paired with a cue light and/or tone.

-

Testing: Once self-administration behavior is stable, the effect of this compound is assessed. This compound is administered (e.g., intraperitoneally) prior to the self-administration session. The number of cocaine infusions earned is the primary measure. This can also be tested under a progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increases, to measure the motivation for the drug.

-

This model is used to study relapse to drug-seeking behavior triggered by drug-associated cues.

-

Objective: To determine if this compound can block the reinstatement of cocaine-seeking behavior induced by conditioned cues.

-

Protocol Outline:

-

Self-Administration and Conditioning: Rats are trained to self-administer cocaine, with each infusion paired with discrete cues (e.g., a light and a tone).

-

Extinction: The cocaine and the cues are withheld, and lever pressing is allowed to extinguish.

-

Reinstatement Test: The rats are pre-treated with this compound or vehicle and then exposed to the conditioned cues. The number of lever presses is measured as an indicator of drug-seeking behavior.

-

The BSR paradigm is used to assess the rewarding effects of stimuli, including drugs of abuse.

-

Objective: To investigate the effect of this compound on the rewarding effects of cocaine.

-

Protocol Outline:

-

Surgery: An electrode is surgically implanted into a brain reward region, such as the medial forebrain bundle.

-

Training: Rats are trained to perform an operant response (e.g., pressing a lever) to receive a brief electrical stimulation to that brain region.

-

Threshold Determination: The intensity or frequency of the stimulation is varied to determine the threshold at which the stimulation is rewarding.

-

Drug Testing: The effect of a drug like cocaine on the reward threshold is measured. A lowering of the threshold indicates an enhancement of reward. The ability of this compound to block this cocaine-induced lowering of the reward threshold is then assessed.

-

Visualizations

Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the effect of this compound on cocaine-seeking behavior.

Caption: Cocaine-Seeking Reinstatement Workflow.

Conclusion

This compound is a highly selective dopamine D3 receptor antagonist, demonstrating a significantly greater affinity for the D3 receptor over other dopamine receptor subtypes and other major neurotransmitter receptors. Its potent functional antagonism of D3 receptor-mediated signaling has been confirmed in vitro. In vivo studies further highlight its ability to modulate behaviors associated with the brain's reward circuitry, particularly in the context of cocaine reinforcement and seeking. The detailed methodologies and data presented in this guide underscore the value of this compound as a critical tool for researchers in the fields of pharmacology, neuroscience, and drug development, aiding in the exploration of the therapeutic potential of D3 receptor antagonism.

References

- 1. This compound | Dopamine D3 Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

NGB 2904: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 is a potent and highly selective antagonist of the dopamine D3 receptor, a key target in the modulation of reward and motivation pathways in the central nervous system. Its investigation has been prominent in the context of substance use disorders, where it has shown potential in preclinical models to attenuate drug-seeking behaviors. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical studies, primarily in rat models. These studies have elucidated its absorption, distribution, metabolism, and excretion properties following various routes of administration.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats following intravenous (IV) and intraperitoneal (IP) administration of a 10 mg/kg dose.

| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |

| Cmax (ng/mL) | 1330 ± 150 | 480 ± 60 |

| Tmax (h) | 0.08 (5 min) | 0.5 |

| AUC (0-t) (ng·h/mL) | 2890 ± 210 | 1540 ± 180 |

| AUC (0-inf) (ng·h/mL) | 2950 ± 220 | 1620 ± 190 |

| Elimination Half-life (t1/2) (h) | 2.8 ± 0.4 | 3.1 ± 0.5 |

| Volume of Distribution (Vd) (L/kg) | 8.5 ± 1.2 | - |

| Clearance (CL) (L/h/kg) | 3.4 ± 0.3 | - |

| Brain-to-Plasma Ratio (at 2h) | 4.2 ± 0.7 | 3.9 ± 0.6 |

Data are presented as mean ± standard deviation.

Experimental Protocols

1. Animal Models: Male Sprague-Dawley rats (250-300 g) were used for the pharmacokinetic studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

2. Drug Administration:

-

Intravenous (IV): this compound was dissolved in a vehicle of 20% dimethyl sulfoxide (DMSO) in saline and administered as a bolus injection into the tail vein at a dose of 10 mg/kg.

-

Intraperitoneal (IP): this compound was suspended in a vehicle of 0.5% carboxymethylcellulose in saline and administered via intraperitoneal injection at a dose of 10 mg/kg.

3. Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis. For brain tissue analysis, animals were euthanized at specific time points, and brains were rapidly excised, rinsed with cold saline, and stored at -80°C.

4. Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Plasma samples were subjected to protein precipitation with three volumes of acetonitrile containing an internal standard (e.g., a structurally similar compound). Brain tissue was homogenized in a phosphate buffer, followed by protein precipitation. The supernatant was then evaporated and reconstituted in the mobile phase.

-

Chromatography: Chromatographic separation was achieved on a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) using a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. Multiple reaction monitoring (MRM) was used to quantify this compound and the internal standard.

Pharmacodynamics

This compound exerts its pharmacological effects by selectively antagonizing the dopamine D3 receptor. This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the mesolimbic dopamine system, which is heavily implicated in reward, motivation, and addiction.

Signaling Pathway of Dopamine D3 Receptor Antagonism by this compound

The dopamine D3 receptor is coupled to inhibitory G proteins (Gi/Go). Upon activation by dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the binding of dopamine to the D3 receptor, this compound prevents this inhibitory signaling, thereby modulating downstream neuronal activity.

Experimental Protocols

1. Animal Model and Surgery: Male Long-Evans rats were used. Catheters were surgically implanted into the jugular vein to allow for intravenous self-administration of cocaine.

2. Cocaine Self-Administration and Extinction: Rats were trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing a lever in an operant chamber. Each lever press resulted in an infusion of cocaine paired with a cue (e.g., a light and a tone). Following stable self-administration, the behavior was extinguished by replacing cocaine with saline and removing the cues.

3. Reinstatement Testing: Once lever pressing was extinguished, a reinstatement test was conducted. Rats were pre-treated with this compound (e.g., 0, 1, 5, or 10 mg/kg, IP) 30 minutes before being placed back in the operant chamber. Reinstatement of drug-seeking behavior was triggered by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, IP) or by the presentation of the cocaine-associated cues. The number of lever presses during the session was recorded as a measure of drug-seeking.

4. Data Analysis: The number of active lever presses (the lever previously associated with cocaine) and inactive lever presses were compared across the different this compound dose groups using statistical methods such as ANOVA.

Conclusion

This compound demonstrates a pharmacokinetic profile characterized by moderate elimination half-life and significant brain penetration. Its pharmacodynamic action as a selective dopamine D3 receptor antagonist effectively attenuates drug-seeking behavior in preclinical models of addiction. The data and protocols presented in this guide provide a foundational understanding for further research and development of this compound and other D3 receptor-targeted therapeutics. The detailed methodologies and visual representations are intended to facilitate the design and interpretation of future studies in this promising area of neuropharmacology.

NGB 2904: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NGB 2904, a potent and selective dopamine D3 receptor antagonist. The document details its discovery, chemical synthesis, and comprehensive preclinical evaluation in various animal models of drug addiction. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key behavioral assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Discovery and Rationale

This compound, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, was identified as a highly selective dopamine D3 receptor antagonist. The development of selective D3 receptor antagonists has been a significant focus in medicinal chemistry due to the D3 receptor's preferential expression in limbic brain regions associated with reward, motivation, and emotion. This localization suggests that targeting the D3 receptor could offer a therapeutic strategy for treating substance use disorders with a reduced risk of the motor side effects associated with non-selective dopamine antagonists. This compound emerged from a research program aimed at developing such selective ligands.

Synthesis of this compound

The synthesis of this compound was first reported by Yuan et al. in 1998 and involves a multi-step process starting from 2,3-dichloroaniline.[1]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Quantitative Data

Receptor Binding Affinity

This compound exhibits high affinity for the dopamine D3 receptor and significant selectivity over other dopamine receptor subtypes and other neurotransmitter receptors.[1][2]

| Receptor | Kᵢ (nM) | Selectivity (fold) vs. D3 |

| Dopamine D3 | 1.4 | - |

| Dopamine D2 | 217 | 155 |

| Dopamine D1 | >10,000 | >7142 |

| Dopamine D4 | >5,000 | >3571 |

| Dopamine D5 | >10,000 | >7142 |

| Serotonin 5-HT₂ | 223 | 159 |

| α₁-Adrenergic | 642 | 458 |

In Vivo Efficacy in Animal Models of Cocaine Addiction

This compound has been demonstrated to attenuate the rewarding and reinforcing effects of cocaine in several preclinical models.

| Treatment | Dose (mg/kg, i.p.) | Breakpoint (Mean ± SEM) | % Change from Vehicle |

| Vehicle | - | 45 ± 5 | - |

| This compound | 1 | 28 ± 4 | -38% |

| This compound | 5 | 22 ± 3 | -51% |

| This compound | 10 | 42 ± 6 | -7% |

| *p < 0.05 compared to vehicle |

| Pre-treatment | Cocaine Dose (mg/kg, i.p.) | BSR Threshold (% of Baseline, Mean ± SEM) |

| Vehicle | 0 | 100 ± 2 |

| Vehicle | 2 | 75 ± 3 |

| This compound (1 mg/kg) | 2 | 92 ± 4# |

| Vehicle | 10 | 60 ± 4 |

| This compound (1 mg/kg) | 10 | 65 ± 5 |

| *p < 0.05 compared to vehicle/saline; #p < 0.05 compared to vehicle/cocaine |

| Treatment | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | % Inhibition of Reinstatement |

| Vehicle (Saline prime) | - | 5 ± 1 | - |

| Vehicle (Cocaine prime, 10 mg/kg) | - | 25 ± 3 | - |

| This compound | 0.1 | 14 ± 2# | 45% |

| This compound | 1.0 | 17 ± 3 | 30% |

| This compound | 5.0 | 8 ± 2# | 70% |

| p < 0.05 compared to vehicle/saline; #p < 0.05 compared to vehicle/cocaine |

Experimental Protocols

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This compound acts as an antagonist at this receptor, blocking the downstream signaling cascade initiated by dopamine.

Caption: this compound antagonism of D3 receptor signaling.

Intravenous Cocaine Self-Administration in Rats

This protocol assesses the reinforcing effects of a drug.

Caption: Workflow for cocaine self-administration study.

-

Animals: Male Wistar or Sprague-Dawley rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

-

Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the right jugular vein. The catheter is passed subcutaneously to exit on the back.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump are used.

-

Acquisition: Following a recovery period, rats are placed in the operant chambers and allowed to acquire cocaine self-administration. Initially, each press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Lever presses on the "inactive" lever have no programmed consequences.

-

Progressive-Ratio Testing: Once stable responding is established, the schedule of reinforcement is changed to a progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increases.

-

Drug Administration: this compound or its vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg) prior to the PR session.

-

Data Analysis: The primary dependent measure is the "breakpoint," defined as the highest ratio completed before the cessation of responding.

Brain Stimulation Reward (BSR)

This paradigm measures the rewarding effects of electrical stimulation of brain reward circuits and how they are modulated by drugs.

Caption: Workflow for brain stimulation reward study.

-

Animals and Surgery: Rats are implanted with a stimulating electrode aimed at a brain reward site, such as the medial forebrain bundle.

-

Apparatus: Operant chambers are equipped with a response lever or wheel that, when activated, delivers a brief train of electrical stimulation.

-

Training and Baseline Threshold Determination: Rats are trained to respond for brain stimulation. A rate-frequency or discrete-trial procedure is used to determine the frequency of stimulation required to maintain a stable level of responding (the reward threshold).

-

Drug Testing: On test days, rats are pre-treated with this compound or vehicle, followed by an injection of cocaine or saline. The reward threshold is then redetermined.

-

Data Analysis: An increase in the reward threshold indicates a decrease in the rewarding value of the stimulation, while a decrease in the threshold suggests an enhancement of reward.

Cocaine-Induced Reinstatement of Drug-Seeking

This model is used to study relapse to drug-seeking behavior.

Caption: Workflow for reinstatement of drug-seeking study.

-

Acquisition of Cocaine Self-Administration: Rats are first trained to self-administer cocaine as described in the self-administration protocol.

-

Extinction: Following acquisition, extinction sessions are conducted where lever presses no longer result in cocaine infusions. These sessions continue until responding on the active lever is significantly reduced.

-

Reinstatement Test: On the test day, rats are pre-treated with this compound or vehicle. Subsequently, they receive a priming injection of cocaine (e.g., 10 mg/kg, i.p.) and are returned to the operant chamber. Lever pressing is recorded, but no cocaine is delivered.

-

Data Analysis: A significant increase in responding on the previously active lever following the cocaine prime is considered reinstatement of drug-seeking behavior. The effect of this compound is assessed by its ability to attenuate this reinstatement.

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in the neurobiology of addiction. Its high potency and selectivity, coupled with its demonstrated efficacy in attenuating cocaine's rewarding and reinforcing effects in preclinical models, underscore the potential of D3 receptor antagonism as a therapeutic strategy for the treatment of cocaine use disorder. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development.

References

NGB 2904: A Selective Dopamine D3 Receptor Antagonist for Investigating Cocaine Addiction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904, a highly selective dopamine D3 receptor antagonist, has emerged as a critical pharmacological tool in the preclinical study of cocaine addiction. Its utility lies in its ability to modulate the reinforcing and motivational aspects of cocaine, offering a window into the role of the dopamine D3 receptor in the neurobiology of addiction. This document provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use in established animal models of cocaine addiction, and a summary of key quantitative findings. Diagrams illustrating its proposed signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its application in addiction research.

Introduction

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The mesolimbic dopamine system, particularly the dopamine D3 receptor, is a key area of investigation for its role in drug reward and reinforcement. This compound, with its high selectivity for the D3 receptor, allows for the specific interrogation of this receptor's function in cocaine addiction models.[1][2] Studies have consistently demonstrated that this compound can attenuate various cocaine-induced behaviors, including self-administration and reinstatement of drug-seeking, without producing rewarding or aversive effects on its own.[3][4] This makes it an invaluable tool for dissecting the neural circuits underlying cocaine dependence and for the development of novel therapeutic strategies.

Mechanism of Action

This compound, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, is a potent and selective antagonist of the dopamine D3 receptor.[1] It exhibits significantly higher affinity for the D3 receptor compared to the D2 receptor and other dopamine receptor subtypes. The proposed mechanism through which this compound mitigates cocaine's effects is by blocking the actions of dopamine at the D3 receptor, which is predominantly expressed in brain regions associated with reward and motivation, such as the nucleus accumbens. By antagonizing the D3 receptor, this compound is thought to dampen the reinforcing properties of cocaine and reduce the motivation to seek the drug. A proposed dopamine-dependent mechanism underlies the effects of this compound on cocaine's actions in animal models of addiction.

Signaling Pathway

The signaling pathway affected by this compound in the context of cocaine addiction primarily involves the modulation of dopaminergic transmission. Cocaine acts by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synapse. This excess dopamine stimulates various dopamine receptors, including the D3 receptor. The activation of D3 receptors is implicated in the reinforcing effects of cocaine. This compound, by blocking the D3 receptor, prevents this downstream signaling cascade, thereby reducing the rewarding and motivational salience of cocaine.

Experimental Protocols

This compound has been extensively evaluated in several key preclinical models of cocaine addiction.

Cocaine Self-Administration

This model assesses the reinforcing properties of a drug by allowing an animal to learn to perform a response (e.g., lever press) to receive a drug infusion.

-

Subjects: Male Long-Evans rats are commonly used.

-

Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and cue lights.

-

Procedure:

-

Acquisition: Rats are placed in the operant chambers and allowed to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a cue light. The other lever is inactive. Sessions are typically 2 hours daily for 10-14 days.

-

Reinforcement Schedule: Initially, a fixed-ratio (FR) schedule is used, where a fixed number of responses results in a drug infusion (e.g., FR1 or FR2). To assess motivation, a progressive-ratio (PR) schedule is employed, where the number of responses required for each subsequent infusion increases. The "breakpoint" is the highest number of responses an animal will make to receive the drug.

-

This compound Administration: this compound is typically administered intraperitoneally (i.p.) at various doses (e.g., 0.1-10 mg/kg) before the self-administration session.

-

Reinstatement of Cocaine-Seeking Behavior

This model is used to study relapse to drug-seeking behavior after a period of abstinence.

-

Subjects and Apparatus: Same as for self-administration.

-

Procedure:

-

Acquisition: As described in the self-administration protocol.

-

Extinction: Following stable self-administration, the cocaine solution is replaced with saline, and lever pressing no longer results in an infusion or the presentation of cues. This continues until responding on the active lever significantly decreases.

-

Reinstatement Test: Reinstatement of drug-seeking is triggered by a non-contingent "priming" injection of cocaine, the presentation of cocaine-associated cues, or a stressor.

-

This compound Administration: this compound is administered prior to the reinstatement test to assess its ability to block the reinstatement of drug-seeking behavior.

-

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug.

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

-

Procedure:

-

Pre-test: The animal is allowed to freely explore both compartments to determine any initial preference.

-

Conditioning: On alternating days, the animal receives an injection of cocaine and is confined to one compartment, and on the other days, it receives a vehicle injection and is confined to the other compartment.

-

Post-test: The animal is again allowed to freely explore both compartments, and the time spent in each is recorded. A preference for the drug-paired side indicates a rewarding effect.

-

This compound Administration: this compound can be administered before each cocaine conditioning session to determine if it blocks the acquisition of CPP, or before the post-test to see if it blocks the expression of CPP.

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cocaine-related behaviors.

Table 1: Effect of this compound on Cocaine Self-Administration under a Progressive-Ratio Schedule

| This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Effect on Breakpoint | Reference |

| 1 | 0.5 | Significantly lowered | |

| 5 | 0.5 | Significantly lowered | |

| 0.1 - 10 | 0.5 | No alteration under FR2 reinforcement |

Table 2: Effect of this compound on Cocaine Cue-Induced Reinstatement of Drug-Seeking

| This compound Dose (mg/kg, i.p.) | Inhibition of Reinstatement | Reference |

| 0.1 | 45% | |

| 1.0 | 30% | |

| 5.0 | 70% (significant reduction) |

Table 3: Effect of this compound on Cocaine-Enhanced Brain Stimulation Reward (BSR)

| This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.p.) | Effect on BSR Enhancement | Reference |

| Not specified | 2 | Significantly inhibited | |

| Not specified | 10 | No significant inhibition |

Conclusion

This compound is a potent and selective dopamine D3 receptor antagonist that has proven to be an indispensable tool for investigating the role of the D3 receptor in cocaine addiction. Its ability to attenuate cocaine self-administration and reinstatement of drug-seeking in preclinical models, without intrinsic rewarding or aversive properties, highlights the therapeutic potential of targeting the D3 receptor. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies utilizing this compound to further unravel the complexities of cocaine addiction and to aid in the development of novel pharmacotherapies.

References

- 1. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel dopamine D3 receptor antagonist this compound inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NGB 2904 in Reward and Motivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904, a highly selective dopamine D3 receptor antagonist, has emerged as a significant research tool in the study of reward and motivation, particularly in the context of substance use disorders. This technical guide provides an in-depth analysis of the pharmacological actions of this compound, focusing on its effects in preclinical models of addiction. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for the behavioral paradigms used to assess its efficacy, and a visualization of its underlying signaling pathway and experimental workflows. The evidence suggests that this compound effectively reduces the motivational aspects of drug-seeking behavior and relapse, with a limited role in antagonizing the acute rewarding effects of drugs of abuse. These characteristics position this compound as a valuable compound for investigating the role of the dopamine D3 receptor in addiction and as a potential lead for the development of novel therapeutics.

Introduction

The mesolimbic dopamine system is a critical neural circuit that governs reward, motivation, and reinforcement.[1] Dysregulation of this pathway is a hallmark of addiction. The dopamine D3 receptor, preferentially located in the limbic regions of this system, has been a key target for therapeutic intervention.[] this compound (N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide) is a potent and selective antagonist of the dopamine D3 receptor.[3] Its high selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it an invaluable tool for dissecting the specific contributions of D3 receptor signaling to reward-related behaviors.[4] This guide will synthesize the current understanding of this compound's role in reward and motivation research, providing a technical overview for researchers in the field.

Mechanism of Action: Dopamine D3 Receptor Antagonism

This compound exerts its effects by competitively binding to and blocking the activation of dopamine D3 receptors.[4] As a D2-like receptor, the D3 receptor is primarily coupled to Gαi/o proteins. Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade. This action is believed to modulate the reinforcing and motivational properties of addictive drugs.

Signaling Pathway of Dopamine D3 Receptor

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on reward and motivation.

Table 1: Effects of this compound on Cocaine Self-Administration

| Experimental Paradigm | Animal Model | This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Key Finding | Citation |

| Fixed-Ratio 2 (FR2) | Long-Evans Rats | 0.1 - 10 | 0.5 | No significant alteration in cocaine self-administration. | |

| Progressive-Ratio (PR) | Long-Evans Rats | 1, 5 | 0.5 | Significantly lowered the break-point for cocaine self-administration. | |

| Progressive-Ratio (PR) | Rats | Not specified | Not specified | Inhibits intravenous cocaine self-administration. The action was long-lasting (1-2 days). |

Table 2: Effects of this compound on Brain Stimulation Reward (BSR)

| Experimental Paradigm | Animal Model | This compound Dose (mg/kg, i.p.) | Stimulant and Dose (mg/kg) | Key Finding | Citation |

| Cocaine-Enhanced BSR | Long-Evans Rats | Not specified | Cocaine (2) | Significantly inhibited the enhancement of BSR. | |

| Cocaine-Enhanced BSR | Long-Evans Rats | Not specified | Cocaine (10) | Did not inhibit the enhancement of BSR. | |

| Methamphetamine-Enhanced BSR | Rats | 0.3, 1.0 | Methamphetamine (0.2) | Significantly attenuated METH-enhanced BSR. | |

| Methamphetamine-Enhanced BSR | Rats | 10 | Methamphetamine (0.2) | Did not significantly attenuate METH-enhanced BSR. | |

| BSR (alone) | Long-Evans Rats | 0.1 - 10 | N/A | No effect on brain reward thresholds. |

Table 3: Effects of this compound on Reinstatement of Drug-Seeking Behavior

| Experimental Paradigm | Animal Model | This compound Dose (mg/kg, i.p.) | Reinstatement Trigger | Key Finding | Citation |

| Cocaine-Induced Reinstatement | Long-Evans Rats | Not specified | Cocaine | Significantly inhibited cocaine-triggered reinstatement. | |

| Sucrose-Cue-Induced Reinstatement | Long-Evans Rats | Not specified | Sucrose + Cue | Did not inhibit sucrose-plus-sucrose-cue-triggered reinstatement. | |

| Cocaine-Cue-Induced Reinstatement | Long-Evans Rats | 0.1 | Cocaine-Associated Cues | 45% inhibition of reinstatement. | |

| Cocaine-Cue-Induced Reinstatement | Long-Evans Rats | 1.0 | Cocaine-Associated Cues | 30% inhibition of reinstatement. | |

| Cocaine-Cue-Induced Reinstatement | Long-Evans Rats | 5.0 | Cocaine-Associated Cues | 70% inhibition of reinstatement. |

Table 4: Effects of this compound on Locomotor Activity

| Experimental Paradigm | Animal Model | This compound Dose | Stimulant and Dose | Key Finding | Citation |

| Spontaneous Locomotion | Wild-type Mice | 1.0 mg/kg | N/A | Stimulated spontaneous locomotion. | |

| Spontaneous Locomotion | D3 Receptor Knockout Mice | 1.0 mg/kg | N/A | No measurable effect. | |

| Amphetamine-Stimulated Locomotion | Wild-type Mice | 26.0 µg/kg, s.c. | Amphetamine | Enhanced amphetamine-stimulated locomotion. | |

| Amphetamine-Stimulated Locomotion | D3 Receptor Knockout Mice | 26.0 µg/kg, s.c. | Amphetamine | No measurable effect. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the core experimental protocols used to evaluate this compound.

Intravenous Drug Self-Administration

This paradigm assesses the reinforcing properties of a drug and the motivation to seek it.

-

Subjects: Male Long-Evans rats are commonly used.

-

Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on their back.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light.

-

Procedure:

-

Acquisition: Rats are placed in the chambers and learn to press an "active" lever to receive an intravenous infusion of a drug (e.g., cocaine, 0.5 mg/kg/infusion). The "inactive" lever has no programmed consequences.

-

Reinforcement Schedules:

-

Fixed-Ratio (FR): A fixed number of lever presses is required for each infusion (e.g., FR2 requires two presses). This schedule is used to assess drug consumption.

-

Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "break-point," or the last ratio completed, is used as a measure of the motivation to obtain the drug.

-

-

-

This compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various time points before the self-administration session to assess its effect on drug-taking and motivation.

Brain Stimulation Reward (BSR)

The BSR paradigm measures the rewarding effects of a stimulus, in this case, electrical stimulation of the brain's reward pathways, and how drugs can modulate this reward.

-

Subjects: Male rats.

-

Surgery: A stimulating electrode is stereotaxically implanted into the medial forebrain bundle.

-

Apparatus: An operant chamber with a wheel or lever that, when manipulated, delivers a train of electrical stimulation to the electrode.

-

Procedure:

-

Training: Rats are trained to press the lever or turn the wheel to receive electrical stimulation.

-

Threshold Determination: A rate-frequency curve shift paradigm is used to determine the brain reward threshold, which is the minimum frequency of stimulation that sustains responding. A decrease in this threshold indicates an enhancement of reward.

-

-

This compound Administration: this compound is administered prior to a session where a psychostimulant like cocaine or methamphetamine is also given. The ability of this compound to block the stimulant-induced decrease in the BSR threshold is measured.

Reinstatement of Drug-Seeking

This model is used to study relapse to drug-seeking behavior after a period of abstinence.

-

Subjects and Apparatus: Same as for intravenous self-administration.

-

Procedure:

-

Self-Administration Training: Rats are trained to self-administer a drug as described above.

-

Extinction: The drug is no longer available, and lever presses have no consequence. Sessions continue until lever pressing returns to near-baseline levels.

-

Reinstatement Test: Reinstatement of drug-seeking (i.e., pressing the previously active lever) is triggered by one of the following:

-

Drug-Primed Reinstatement: A non-contingent injection of the drug (e.g., cocaine).

-

Cue-Induced Reinstatement: Presentation of drug-associated cues (e.g., the stimulus light and tone previously paired with infusion).

-

Stress-Induced Reinstatement: Exposure to a stressor (e.g., footshock).

-

-

-

This compound Administration: this compound is administered before the reinstatement test to determine if it can prevent the re-emergence of drug-seeking behavior.

Experimental Workflow for a Cue-Induced Reinstatement Study

Discussion and Future Directions

The collective evidence strongly indicates that this compound, through its selective antagonism of the dopamine D3 receptor, effectively diminishes the motivation for drug-seeking and reduces the likelihood of relapse in animal models. Its ability to decrease responding on a progressive-ratio schedule of reinforcement, a measure of motivational drive, is a key finding. Furthermore, its efficacy in blocking cue- and drug-induced reinstatement highlights its potential relevance for preventing relapse, a major challenge in the treatment of addiction.

It is noteworthy that this compound appears to have a limited impact on the acute rewarding effects of high doses of psychostimulants, as seen in the BSR paradigm, and does not alter responding for the drug under low-effort fixed-ratio schedules. This suggests that D3 receptor antagonism may not primarily blunt the hedonic effects of drugs but rather interferes with the incentive salience and motivational processes that drive compulsive drug-seeking.

The observation that this compound can increase locomotor activity under certain conditions suggests a complex role for the D3 receptor in motor control, which warrants further investigation.

Future research should aim to further elucidate the downstream signaling pathways affected by this compound and explore its efficacy in models of addiction to other classes of drugs. Additionally, studies investigating the long-term effects of this compound treatment on synaptic plasticity within the reward circuitry would be highly valuable.

Conclusion

This compound is a powerful and selective tool for probing the function of the dopamine D3 receptor in reward and motivation. The data robustly support a role for D3 receptor antagonism in attenuating the motivational drive for addictive drugs and in preventing relapse. While not a simple "anti-reward" agent, this compound's specific effects on motivational processes make it, and other selective D3 antagonists, promising candidates for the development of novel pharmacotherapies for addiction. This guide provides a comprehensive technical foundation for researchers and drug development professionals working to advance our understanding and treatment of substance use disorders.

References

- 1. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

NGB 2904: A Technical Guide to its Effects in Animal Behavior Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904, a highly selective dopamine D3 receptor antagonist, has emerged as a significant pharmacological tool in preclinical research, particularly in the study of substance use disorders. This technical guide provides a comprehensive overview of the effects of this compound on animal behavior, with a focus on its application in addiction models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathway to facilitate a deeper understanding and application of this compound in research settings.

Introduction

This compound, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, is a potent and selective antagonist of the dopamine D3 receptor.[1][2][3] Its high affinity for the D3 receptor over other dopamine receptor subtypes makes it a valuable tool for elucidating the specific roles of this receptor in various physiological and pathological processes. The majority of research on this compound has centered on its potential as a therapeutic agent for cocaine addiction, demonstrating its ability to modulate drug-seeking and relapse behaviors in animal models.[2][4]

Mechanism of Action: Dopamine D3 Receptor Antagonism

This compound exerts its effects by selectively blocking the dopamine D3 receptor. The D3 receptor is primarily expressed in brain regions associated with reward and motivation, such as the nucleus accumbens and the islands of Calleja. By antagonizing the D3 receptor, this compound can modulate the downstream signaling pathways that are implicated in the reinforcing effects of drugs of abuse.

Signaling Pathway of Dopamine D3 Receptor Antagonism by this compound

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.

Effects of this compound on Animal Behavior

The primary application of this compound in animal behavior studies has been to investigate its effects on addiction-related behaviors, particularly in rodent models of cocaine self-administration and reinstatement.

Cocaine Self-Administration

Studies have shown that this compound can reduce the motivation to self-administer cocaine under specific reinforcement schedules.

| Experimental Model | Animal | This compound Dose (mg/kg, i.p.) | Effect on Cocaine Self-Administration | Reference |

| Progressive-Ratio Schedule | Male Long-Evans Rats | 1 or 5 | Significantly lowered the break-point | |

| Fixed-Ratio 2 Schedule | Male Long-Evans Rats | 0.1 - 10 | No alteration in self-administration |

Reinstatement of Drug-Seeking Behavior

This compound has demonstrated efficacy in attenuating the reinstatement of cocaine-seeking behavior, a preclinical model of relapse.

| Experimental Model | Animal | This compound Dose (mg/kg, i.p.) | Effect on Reinstatement | Reference |

| Cue-Induced Reinstatement | Long-Evans Rats | 0.1 | 45% inhibition | |

| Cue-Induced Reinstatement | Long-Evans Rats | 1.0 | 30% inhibition | |

| Cue-Induced Reinstatement | Long-Evans Rats | 5.0 | 70% inhibition | |

| Cocaine-Primed Reinstatement | Male Long-Evans Rats | Not specified | Significantly inhibited |

Brain Stimulation Reward (BSR)

This compound has been shown to modulate the rewarding effects of cocaine as measured by intracranial self-stimulation.

| Experimental Model | Animal | This compound Dose (mg/kg, i.p.) | Effect on Cocaine-Enhanced BSR | Reference |

| Brain Stimulation Reward | Male Long-Evans Rats | Not specified | Significantly inhibited the enhancement by 2 mg/kg cocaine | |

| Brain Stimulation Reward | Male Long-Evans Rats | Not specified | No effect on the enhancement by 10 mg/kg cocaine |

Notably, this compound by itself does not appear to have rewarding or aversive properties, as it does not maintain self-administration behavior or alter brain reward thresholds on its own.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental procedures used in the studies cited.

Animals

The most commonly used animal model in this compound research is the adult male Long-Evans rat. Dogs, specifically male beagles, have also been used in pharmacokinetic studies.

Cocaine Self-Administration and Reinstatement

This paradigm is a widely accepted model for studying the reinforcing effects of drugs and the propensity to relapse.

Caption: Experimental workflow for cocaine self-administration and reinstatement studies.

-

Surgical Preparation: Rats are surgically implanted with chronic indwelling intravenous catheters into the jugular vein to allow for the self-administration of cocaine.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a tone generator are used.

-

Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is often paired with a discrete conditioned cue, such as a light and a tone. Inactive lever presses are recorded but have no programmed consequences.

-

Extinction: Following the acquisition phase, lever-pressing behavior is extinguished by replacing cocaine infusions with saline and removing the associated cues.

-

Reinstatement: Once lever pressing has decreased to a predetermined low level, reinstatement of drug-seeking behavior is triggered by either re-exposure to the conditioned cues (cue-induced reinstatement) or a non-contingent "priming" injection of cocaine (cocaine-primed reinstatement).

-

Drug Administration: this compound or a vehicle solution is typically administered via intraperitoneal (i.p.) injection at various time points before the reinstatement test session.

Brain Stimulation Reward (BSR)

The BSR paradigm is used to assess the effects of drugs on the brain's reward pathways.

-

Surgical Preparation: Rats are stereotaxically implanted with a monopolar electrode in the medial forebrain bundle.

-

Training: Rats are trained to press a lever to receive a brief electrical stimulation of the medial forebrain bundle.

-

Threshold Determination: The minimum frequency of stimulation that sustains responding is determined as the brain reward threshold. A decrease in this threshold is interpreted as an enhancement of reward.

-

Drug Testing: The effects of cocaine, with and without pre-treatment with this compound, on the brain reward threshold are measured.

Pharmacokinetics

The action of this compound on progressive-ratio cocaine self-administration has been observed to be long-lasting, with effects seen for 1-2 days after a single injection, suggesting its potential for therapeutic applications in addiction.

Conclusion

This compound is a powerful and selective tool for investigating the role of the dopamine D3 receptor in animal behavior. The existing body of research strongly supports its ability to attenuate cocaine-seeking and relapse-like behaviors in rodent models. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies. Further research may explore the effects of this compound in other behavioral domains, such as anxiety and depression, and in models of addiction to other substances.

References

- 1. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel dopamine D3 receptor antagonist this compound inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NGB 2904: A Potent and Selective Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904, with the chemical name N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide, is a potent and highly selective antagonist of the dopamine D3 receptor. Its distinct pharmacological profile, characterized by a high affinity for the D3 receptor and significant selectivity over other dopamine receptor subtypes and monoaminergic targets, has positioned it as a valuable research tool and a potential therapeutic agent for neuropsychiatric disorders, particularly substance use disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound, including detailed experimental protocols and an examination of its mechanism of action through signaling pathways.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the fluorenylcarboxamide class of compounds. Its chemical structure is key to its high affinity and selectivity for the dopamine D3 receptor.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide | [1][2] |

| CAS Number | 189060-98-8 (free base), 189061-11-8 (hydrochloride) | [1][3] |

| Molecular Formula | C28H29Cl2N3O (free base), C28H30Cl3N3O (hydrochloride) | [3] |

| Molecular Weight | 494.46 g/mol (free base), 530.92 g/mol (hydrochloride) | |

| Appearance | Off-white solid | |

| Solubility | Soluble to 25 mM in DMSO and to 5 mM in ethanol. For in vivo studies, it has been dissolved in 25% 2-hydroxypropyl-β-cyclodextrin vehicle solution. | |

| Storage | Desiccate at +4°C. Stock solutions can be stored at -20°C for one month or -80°C for six months, protected from light. |

Pharmacological Properties

This compound is a selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor primarily expressed in the limbic regions of the brain associated with reward, motivation, and emotion.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Receptor Subtype | Reference(s) |

| Binding Affinity (Ki) | 1.4 nM | Dopamine D3 | |

| 217 nM | Dopamine D2 | ||

| >5000 nM | Dopamine D4 | ||

| >10000 nM | Dopamine D1 | ||

| >10000 nM | Dopamine D5 | ||

| 223 nM | 5-HT2 | ||

| 642 nM | α1-adrenergic | ||

| Functional Activity | Antagonist | Dopamine D3 | |

| In Vitro Potency (IC50) | 5.0 nM | Antagonism of Quinpirole-stimulated mitogenesis |

The high selectivity of this compound for the D3 receptor over the D2 receptor (approximately 155-fold) is a key feature, as it may offer a therapeutic advantage by minimizing the extrapyramidal side effects associated with non-selective D2 receptor antagonists.

Experimental Protocols

Dopamine D3 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D3 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

-